molecular formula C19H22F4O3 B1295995 Dimefluthrin CAS No. 271241-14-6

Dimefluthrin

Cat. No.: B1295995
CAS No.: 271241-14-6
M. Wt: 374.4 g/mol
InChI Key: OOWCJRMYMAMSOH-UHFFFAOYSA-N
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Description

Dimefluthrin is a synthetic pyrethroid insecticide known for its high insecticidal activity and rapid knockdown efficacy. It is particularly effective against mosquitoes, including species such as Culex pipiens pallens and Culex quinquefasciatus . This compound is a derivative of natural pyrethrins, which are compounds extracted from Chrysanthemum flowers. Pyrethroids like this compound are designed to be more stable and effective than their natural counterparts .

Mechanism of Action

Target of Action

Dimefluthrin, a pyrethroid insecticide, primarily targets the voltage-gated sodium channels in the axonal membranes of insects . These sodium channels are membrane proteins with a hydrophilic interior, shaped precisely to allow sodium ions to pass through the membrane, enter the axon, and propagate an action potential .

Mode of Action

This compound acts by preventing the closure of these voltage-gated sodium channels . When this compound keeps the channels in their open state, the nerves cannot repolarize, leaving the axonal membrane permanently depolarized . This results in the paralysis of the organism .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the propagation of action potentials in the nervous system of insects. By keeping the sodium channels open, this compound disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption leads to the paralysis of the insect, thereby exhibiting its insecticidal activity .

Pharmacokinetics

Like other pyrethroids, it is likely that this compound is metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of this compound’s action is the rapid paralysis of insects, which is often followed by their death . This is due to the disruption of the normal function of the nervous system caused by the prolonged opening of the sodium channels .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as piperonyl butoxide (PBO), can enhance the insecticidal activity of this compound . PBO is known to inhibit the detoxification enzymes in insects, thereby increasing the toxicity of pyrethroids like this compound . Furthermore, the effectiveness of this compound can also be affected by the resistance developed by insects due to their intensive exposure to insecticides .

Biochemical Analysis

Biochemical Properties

Dimefluthrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects, where it binds to voltage-gated sodium channels. This binding prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually the death of the insect . This compound’s interaction with sodium channels is highly specific, making it effective at low concentrations.

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it disrupts normal cell function by altering cell signaling pathways and gene expression. The compound induces oxidative stress and affects cellular metabolism by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis . In mammalian cells, this compound has been shown to have neurotoxic effects, particularly at high concentrations, by affecting the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in the nervous system. By binding to these channels, this compound prevents their closure, resulting in prolonged depolarization of the nerve membrane. This continuous depolarization leads to repetitive firing of the nerve cells, causing paralysis and death of the insect . Additionally, this compound may inhibit certain enzymes involved in detoxification processes, further enhancing its insecticidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Over time, the efficacy of this compound may decrease due to degradation, leading to reduced insecticidal activity . Long-term exposure to this compound in laboratory studies has shown potential neurotoxic effects in mammals, indicating the need for careful handling and usage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls insect populations without causing significant adverse effects. At high doses, it can exhibit toxic effects, including neurotoxicity and teratogenic effects in mammals . Studies have shown that prolonged exposure to high doses of this compound can lead to developmental abnormalities and increased mortality in animal models .

Metabolic Pathways

This compound is metabolized in the body through various pathways. It undergoes hydrolysis and oxidation, primarily in the liver, to form metabolites that are excreted in urine and feces. The enzymes involved in the metabolism of this compound include cytochrome P450 monooxygenases, which play a crucial role in its detoxification . The metabolic pathways of this compound can influence its efficacy and toxicity, depending on the rate of metabolism and the formation of active or inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the nervous system and adipose tissue . The distribution of this compound within the body can affect its overall toxicity and efficacy, with higher concentrations in target tissues leading to more pronounced effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nervous system, where it exerts its insecticidal effects. It can localize to specific compartments, such as the synaptic cleft, where it interacts with sodium channels . The targeting signals and post-translational modifications that direct this compound to these compartments are crucial for its activity and function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential off-target effects .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWCJRMYMAMSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058043
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271241-14-6
Record name Dimefluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMEFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 10 ml of tetrahydrofuran, 1.0 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl alcohol and 0.42 g of pyridine were dissolved, 0.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {stereoisomers ratio (1R)-trans:(1R)-cis:(1S)-trans:(1S)-cis=93.9:2.5:3.5:0.1} was added thereto and stirred for 8 hours at room temperature. After that, the reaction mixture was poured into about 50 ml of ice-water and extracted with 80 ml of ethyl acetate twice. The combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 1.4 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-carboxylate.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.50 Gram of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form =32.5:17.5:32.5:17.5} was added to a mixture of 0.55 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 0.23 g of pyridine and 7 ml of tetrahydrofuran under ice-cooling. The resulting mixture was heated to room temperature and stirred at room temperature for 8 hours. The reaction mixture was poured into about 20 ml of ice water and extracted twice with 40 ml of ethyl acetate. The combined ethyl acetate layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue was subjected to silica gel column chromatography to obtain 0.74 g (yield: 80%) of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride is added to a mixture of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form=99:0:1:0} and tetrahydrofuran under ice-cooling. The resulting mixture is heated to room temperature and stirred at room temperature. The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined ethyl acetate layer is washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue is subjected to silica gel column chromatography to obtain 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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